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molecular formula C8H11N3O B8654428 2,3-diamino-N-methyl-benzamide

2,3-diamino-N-methyl-benzamide

Cat. No. B8654428
M. Wt: 165.19 g/mol
InChI Key: QQHQTDXPCVOKMA-UHFFFAOYSA-N
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Patent
US07141587B2

Procedure details

2-Amino-N-methyl-3-nitro-benzamide (1.4 g, 7.2 mmol) was reduced by hydrogenation using 50 psi of H2 with 10% Pd—C (250 mg) in EtOAc (25 mL) for 5 h. After filtering through Celite, solvent was removed in vacuo. Purification by silica gel chromatography (10% MeOH/CHCl3) gave 1.08 mg (91%) of 2,3-diamino-N-methyl-benzamide as a faintly yellow solid. 1H NMR (300 MHz, CDCl3) δ 6.87 (dd, 1H, J=7.8, 1.5 Hz), 6.76 (dd, 1H, J=7.8, 1.5 Hz), 6.59 (t, 1H, J=7.8 Hz), 6.14 (br s, 1H), 4.28 (br s, 4H), 2.95 (d, 3H, J=5.1 Hz).
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
250 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:11]([N+:12]([O-])=O)=[CH:10][CH:9]=[CH:8][C:3]=1[C:4]([NH:6][CH3:7])=[O:5]>CCOC(C)=O.[Pd]>[NH2:1][C:2]1[C:11]([NH2:12])=[CH:10][CH:9]=[CH:8][C:3]=1[C:4]([NH:6][CH3:7])=[O:5]

Inputs

Step One
Name
Quantity
1.4 g
Type
reactant
Smiles
NC1=C(C(=O)NC)C=CC=C1[N+](=O)[O-]
Step Two
Name
Quantity
25 mL
Type
solvent
Smiles
CCOC(=O)C
Step Three
Name
Quantity
250 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for 5 h
Duration
5 h
FILTRATION
Type
FILTRATION
Details
After filtering through Celite, solvent
CUSTOM
Type
CUSTOM
Details
was removed in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by silica gel chromatography (10% MeOH/CHCl3)

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=O)NC)C=CC=C1N
Measurements
Type Value Analysis
AMOUNT: MASS 1.08 mg
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 0.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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